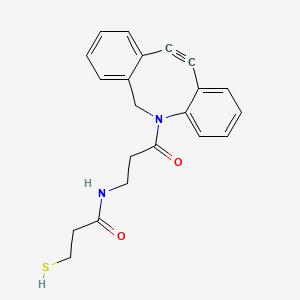
Dbco-SH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzocyclooctyne-Thiol, commonly referred to as DBCO-SH, is a compound used extensively in the field of click chemistry. This compound is particularly known for its role in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction. This compound is valued for its ability to react with azide-tagged molecules or biomolecules to form stable triazoles without the need for a copper catalyst .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-SH typically involves the reaction of dibenzocyclooctyne with a thiol group. This reaction is efficient and can be carried out under mild conditions, making it suitable for the preparation of high-activity and selective bifunctional reagents . The reaction conditions often include the use of organic solvents and protection from light and moisture to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and activity of the compound. The product is typically stored at low temperatures to prevent degradation .
化学反応の分析
Types of Reactions: DBCO-SH primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, forming stable triazole products . The reaction does not require a copper catalyst, making it biocompatible and suitable for in vivo applications .
Common Reagents and Conditions: The SPAAC reaction involving this compound typically uses azide-tagged molecules as the reactants. The reaction can be carried out in aqueous buffers or organic solvents, depending on the properties of the substrate molecules . The conditions are generally mild, with reactions occurring at room temperature or slightly elevated temperatures .
Major Products: The major products of the SPAAC reaction involving this compound are stable triazoles. These products are formed in quantitative yields, making the reaction highly efficient .
科学的研究の応用
DBCO-SH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for bioconjugation and labeling of biomolecules . In biology, this compound is employed in the study of cellular processes and protein interactions . In medicine, it is used for drug delivery and molecular imaging . Industrial applications include the synthesis of functional materials and devices .
作用機序
The mechanism of action of DBCO-SH involves its reaction with azide-tagged molecules through the SPAAC reaction. This reaction is highly specific and occurs without the need for a copper catalyst, making it suitable for biocompatible applications . The molecular targets of this compound are typically azide-functionalized biomolecules, and the reaction pathway involves the formation of a stable triazole product .
類似化合物との比較
DBCO-SH is unique in its ability to undergo SPAAC reactions without the need for a copper catalyst. This sets it apart from other compounds that require copper catalysis for similar reactions . Similar compounds include other dibenzocyclooctyne derivatives, such as DBCO-PEG-SH, which also participate in SPAAC reactions but may have different functional groups or properties . The uniqueness of this compound lies in its thiol group, which provides additional reactivity and versatility in bioconjugation applications .
特性
分子式 |
C21H20N2O2S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C21H20N2O2S/c24-20(12-14-26)22-13-11-21(25)23-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)23/h1-8,26H,11-15H2,(H,22,24) |
InChIキー |
BFZUJOVYENZIFH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















